8-Methyl-1-naphthoic acid
Overview
Description
8-Methyl-1-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a naphthalene ring substituted with a carboxylic acid group at the first position and a methyl group at the eighth position
Mechanism of Action
Target of Action
8-Methyl-1-naphthoic acid is a type of naphthoic acid, which is known to be involved in the biosynthesis of the enediyne antitumor antibiotic Neocarzinostatin . The primary target of this compound is the enzyme NcsB1, an S-adenosyl-L-methionine-dependent O-methyltransferase .
Mode of Action
The compound interacts with its target, NcsB1, by undergoing regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . This interaction results in changes to the structure of the compound, which is crucial for the biosynthesis of the naphthoic acid moiety of the Neocarzinostatin chromophore .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the biosynthesis of the naphthoic acid moiety of the Neocarzinostatin chromophore . This pathway involves several enzymes, including NcsB, NcsB1, NcsB2, NcsB3, and NcsB4 . The action of this compound in this pathway results in the production of the naphthoic acid moiety, which is a key component of the Neocarzinostatin chromophore .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is considered to be bbb permeant . The compound has a log P value of 1.59, indicating moderate lipophilicity .
Result of Action
The result of the action of this compound is the production of the naphthoic acid moiety of the Neocarzinostatin chromophore . This chromophore is a component of the Neocarzinostatin antitumor antibiotic, which has clinical applications in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes can shape the microbial communities that degrade naphthenic acids
Biochemical Analysis
Biochemical Properties
8-Methyl-1-naphthoic acid, like other naphthoic acids, could potentially interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context .
Cellular Effects
It’s possible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-1-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of the Grignard reagent generated from 8-methyl-1-bromonaphthalene. The reaction typically proceeds as follows:
Formation of Grignard Reagent: 8-Methyl-1-bromonaphthalene is reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield this compound.
Hydrolysis: The resulting product is hydrolyzed to obtain the final compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization from toluene or aqueous ethanol are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted naphthoic acids.
Scientific Research Applications
8-Methyl-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Naphthoic Acid: Similar structure but lacks the methyl group at the eighth position.
2-Naphthoic Acid: Carboxylic acid group at the second position instead of the first.
4-Methyl-1-naphthoic Acid: Methyl group at the fourth position instead of the eighth.
Uniqueness: 8-Methyl-1-naphthoic acid is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties .
Properties
IUPAC Name |
8-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBHUCKQJRXXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344563 | |
Record name | 8-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19310-98-6 | |
Record name | 8-Methyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19310-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methylnaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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